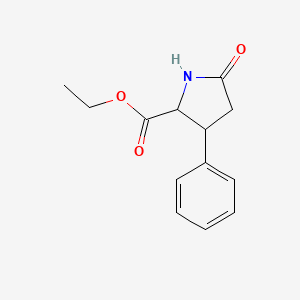
ethyl 5-oxo-3-phenylprolinate
Descripción general
Descripción
Ethyl 5-oxo-3-phenylprolinate is a chemical compound that belongs to the class of α-keto esters. It is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. Ethyl 5-oxo-3-phenylprolinate has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-oxo-3-phenylprolinate is not well understood. However, it is believed to act as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
Ethyl 5-oxo-3-phenylprolinate has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects. Ethyl 5-oxo-3-phenylprolinate has been shown to have antioxidant effects, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-oxo-3-phenylprolinate has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemical compounds.
Direcciones Futuras
There are various future directions for the use of Ethyl 5-oxo-3-phenylprolinate in scientific research. One of the future directions is the development of new synthetic methods for the synthesis of Ethyl 5-oxo-3-phenylprolinate and its derivatives. Another future direction is the investigation of its potential as a therapeutic agent for various diseases like Alzheimer's disease and Parkinson's disease. The development of new methods for the delivery of Ethyl 5-oxo-3-phenylprolinate to the brain is also a future direction. Finally, the investigation of its potential as a catalyst for various organic reactions is also a future direction.
Conclusion:
In conclusion, Ethyl 5-oxo-3-phenylprolinate is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been used in the synthesis of various pharmaceuticals and natural products. Ethyl 5-oxo-3-phenylprolinate has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-3-phenylprolinate has been used in various scientific research fields like organic chemistry, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of chiral compounds. Ethyl 5-oxo-3-phenylprolinate has been used in the synthesis of various heterocyclic compounds like pyrimidines, pyridines, and pyrazoles. It has also been used in the synthesis of various natural products like alkaloids and terpenes.
Propiedades
IUPAC Name |
ethyl 5-oxo-3-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCKXXFBEHXSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-phenyl-pyrrolidine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301628.png)
![5-benzyl-2-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B4301636.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301642.png)
![N'-cyclopentylidene-2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetohydrazide](/img/structure/B4301646.png)
![4-hydroxy-4-methyl-3-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4301653.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate](/img/structure/B4301662.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1-naphthylbutanamide](/img/structure/B4301663.png)
![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4301665.png)
![ethyl 3-[(2,5-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301669.png)

![5-{4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4301680.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B4301681.png)
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4301694.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B4301701.png)